molecular formula C11H15N5S B2697058 2-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415462-06-3

2-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2697058
CAS No.: 2415462-06-3
M. Wt: 249.34
InChI Key: IYHMMQIOPSHGNT-UHFFFAOYSA-N
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Description

2-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound that contains a thiazole ring substituted with a triazole and azetidine moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves the formation of the thiazole ring followed by the introduction of the triazole and azetidine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by reacting α-haloketones with thiourea . The triazole moiety can be introduced via a click reaction, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst . The azetidine ring can be formed through the reaction of appropriate amines with epoxides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-8-11(17-9(2)14-8)7-15-5-10(6-15)16-12-3-4-13-16/h3-4,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHMMQIOPSHGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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